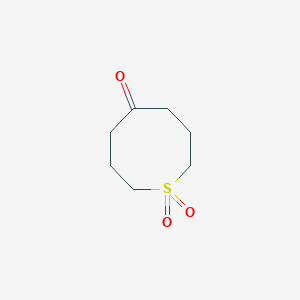

Thiocan-5-one 1,1-dioxide

Description

Structure

3D Structure

Properties

CAS No. |

36165-02-3 |

|---|---|

Molecular Formula |

C7H12O3S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

1,1-dioxothiocan-5-one |

InChI |

InChI=1S/C7H12O3S/c8-7-3-1-5-11(9,10)6-2-4-7/h1-6H2 |

InChI Key |

PVNJHJLDXZOLSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCCS(=O)(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for Thiocan 5 One 1,1 Dioxide and Analogous Cyclic Sulfone Ketones

Direct Oxidation Routes for Sulfone Formation

The most straightforward method for preparing cyclic sulfone ketones is the oxidation of the corresponding cyclic thioether-ketone. This approach relies on the existence of the sulfur-containing ring, which is subsequently oxidized to the sulfone.

Oxidation of Thiocan-5-one Precursors

The synthesis of Thiocan-5-one 1,1-dioxide is typically achieved through the direct oxidation of its thioether precursor, Thiocan-5-one. vulcanchem.com This transformation involves the conversion of the sulfide (B99878) group to a sulfone group using strong oxidizing agents. vulcanchem.com A common and effective method for this conversion is the use of aqueous sodium metaperiodate, which can oxidize 1-thiacycloöctan-5-one (Thiocan-5-one) to its corresponding sulfoxide (B87167), 1-thiacycloöctan-5-one-1-oxide, in excellent yield. researchgate.net Further oxidation under appropriate conditions yields the target 1,1-dioxide. Hydrogen peroxide is another oxidant that can be employed in the synthesis of related cyclic oxosulfonium salts from cyclic sulfonium (B1226848) precursors, indicating its utility in oxidizing sulfur centers within these ring systems. thieme-connect.de

| Precursor | Oxidizing Agent | Product | Reference |

| Thiocan-5-one | Strong oxidizing agents | This compound | vulcanchem.com |

| 1-Thiacycloöctan-5-one | Aqueous sodium metaperiodate | 1-Thiacycloöctan-5-one-1-oxide | researchgate.net |

| Cyclic Sulfonium Iodides | 30% Hydrogen Peroxide (H₂O₂) | Cyclic Oxosulfonium Salts | thieme-connect.de |

General Oxidative Approaches for Cyclic β-Ketosulfones

The oxidation of a thioether to a sulfone is a fundamental transformation in the synthesis of cyclic β-ketosulfones. researchgate.net This strategy is widely applicable and employs a range of common oxidants capable of performing the S-oxidation efficiently. mdpi.com Among the most frequently used reagents are meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). mdpi.comnih.gov These oxidants are effective for converting various cyclic thioethers that contain a ketone functionality at the β-position relative to the sulfur atom into the corresponding sulfones. researchgate.netnih.gov The choice of oxidant can depend on the specific substrate and the desired reaction conditions. researchgate.net For instance, the oxidation of an isothiochromanone ring has been successfully achieved using m-CPBA in dichloromethane. researchgate.net

| Oxidant | Substrate Class | Product Class | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Cyclic Thioethers | Cyclic Sulfones | mdpi.comresearchgate.netnih.gov |

| Hydrogen Peroxide (H₂O₂) | Cyclic Thioethers | Cyclic Sulfones | mdpi.comresearchgate.netnih.gov |

| Potassium Permanganate (KMnO₄) | Cyclic Thioethers | Cyclic Sulfones | mdpi.comnih.gov |

Cyclization Reactions in the Construction of Cyclic Sulfone Ketone Frameworks

An alternative to direct oxidation is the construction of the cyclic sulfone ketone ring system through cyclization reactions. These methods build the heterocyclic framework from acyclic precursors, incorporating the sulfone and ketone functionalities during the ring-forming process.

Metal-Catalyzed Cyclization Strategies

Transition metal catalysis provides powerful and versatile methods for constructing cyclic sulfone frameworks. mdpi.com Various metals, including palladium, copper, and rhodium, have been employed to catalyze intramolecular cyclizations that form C-S and C-C bonds, leading to the desired heterocyclic systems. mdpi.comiomcworld.com

A notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), which produces enantioenriched cyclic sulfones functionalized with ketone or ester groups at the α-position. mdpi.comacs.org This reaction often utilizes a catalyst system comprising Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a chiral ligand, such as the (S,S)-ANDEN phenyl Trost ligand, to achieve high levels of stereoselectivity. mdpi.comacs.org

Copper(I)-catalyzed reactions have been developed for the insertion of sulfur dioxide (SO₂) into molecules like (2-alkynyl)boronic acid, efficiently constructing benzo[b]thiolan-1,1-dioxides. mdpi.com Additionally, rhodium-catalyzed C-H insertion reactions using sulfonate precursors represent another effective strategy for forming five- and six-membered cyclic sulfones. mdpi.comiomcworld.com

| Metal/Catalyst | Reaction Type | Substrate Example | Product Class | Reference |

| Palladium / [Pd₂(dba)₃] + Chiral Ligand | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Racemic ester- and ketone-substituted sulfones | Enantioenriched α-difunctionalized cyclic sulfones | mdpi.comacs.org |

| Copper(I) acetate (B1210297) | SO₂ Insertion / Cyclization | (2-Alkynyl)boronic acid | Benzo[b]thiolan-1,1-dioxides | mdpi.com |

| Rhodium / Rh₂(pfb)₄ | C-H Insertion | Alkyl sulfonyl diazoacetates | Thiofuran/thiopyran 1,1-dioxides | iomcworld.com |

Photocatalytic Cyclization Approaches

Photocatalysis has emerged as a powerful tool for synthesizing complex cyclic sulfones under mild and environmentally friendly conditions. mdpi.comresearchgate.net These reactions are typically initiated by visible light, which excites a photocatalyst to trigger single-electron transfer (SET) processes, generating radical intermediates that subsequently cyclize. mdpi.comnih.gov

An iridium-based photocatalyst, fac-tris(2-phenylpyridine)iridium [fac-Ir(ppy)₃], has been used in a three-component cycloaddition cascade. mdpi.com This reaction combines 2-alkynylaryldiazonium tetrafluoroborates, a sulfur dioxide source (Na₂S₂O₅), and γ-hydroxyl terminal alkynes under blue light irradiation to yield functionalized bicyclic sulfones with high stereoselectivity. mdpi.com

In another photocatalytic strategy, an alkyl radical-initiated difunctionalization of α-allyl-β-ketosulfones has been reported. mdpi.comnih.gov Using an iridium photocatalyst and blue LEDs (450 nm), α-carbon-based alkyl bromides act as oxidants to initiate a radical cyclization, transforming the α-allyl-β-ketosulfones into more complex sulfone structures. mdpi.comnih.gov The proposed mechanism involves the photoexcited Ir(III) catalyst initiating a SET process to generate the key radical intermediates. mdpi.com

| Photocatalyst | Reaction Type | Substrates | Key Features | Reference |

| fac-Ir(ppy)₃ | Three-component cycloaddition cascade | 2-Alkynylaryldiazonium tetrafluoroborates, γ-hydroxyl terminal alkynes, SO₂ source | Blue light irradiation, forms bicyclic sulfones | mdpi.com |

| Ir(III) complex | Radical-initiated difunctionalization/cyclization | α-Allyl-β-ketosulfones, α-carbon-based alkyl bromides | 450 nm LED light source, intramolecular radical cyclization | mdpi.comnih.gov |

| Eosin Y | Cascade cyclization | Alkene-tethered acylsilanes, allylic sulfones | Visible-light induced, synthesizes complex cyclopentanols | nih.gov |

Radical-Initiated Cyclization Mechanisms

Radical-initiated cyclizations offer a robust method for constructing cyclic sulfone ketones, often proceeding through complex cascade reactions to build molecular complexity rapidly. These reactions are initiated by the generation of a radical species, which then participates in an intramolecular cyclization.

Manganese(III) acetate [Mn(OAc)₃] can be used to mediate the oxidative radical cyclization of β-ketosulfones with alkenes. mdpi.com This process generates a radical on the β-ketosulfone, which adds to the alkene, leading to the formation of functionalized dihydrofurans. mdpi.com

Another approach involves a radical-initiated, three-component cascade reaction using DABCO-bis(sulfur dioxide) (DABSO) as a stable, solid source of SO₂. mdpi.com This method allows for the formation of double-ring systems in a single operation. mdpi.com The sulfonyl cyclization of alkyl diiodides with gaseous SO₂ provides a further example, where the cleavage of a C-I bond forms an initial alkyl radical. mdpi.com This radical reacts with SO₂ to generate a sulfonyl radical, which then undergoes intramolecular cyclization to yield five- to nine-membered cyclic aliphatic sulfones. mdpi.com The mechanism of radical addition followed by cyclization and, in some cases, fragmentation of a sulfonyl radical is a key theme in these transformations. mdpi.comnih.gov

| Initiator/Reagent | Reaction Type | Substrates | Product Class | Reference |

| Manganese(III) acetate | Oxidative radical cyclization | β-Ketosulfones, alkenes | Dihydrofurans | mdpi.com |

| DABSO | Radical-initiated three-component cascade | Aryl diazonium salts, alkenes | Double-ring sulfones | mdpi.com |

| Heat or Initiator | Sulfonyl cyclization | Alkyl diiodides, SO₂ | Cyclic aliphatic sulfones | mdpi.com |

Base-Promoted Cyclization Methods for β-Ketosulfones

Base-promoted reactions represent a significant advancement in the construction of cyclic β-ketosulfones. nih.gov These methods offer efficient pathways for forming C–S and C–C bonds under relatively mild conditions. nih.gov

An efficient and stereoselective method for synthesizing cyclic β-ketosulfones involves the use of sulfone-tethered alkynols promoted by a base such as potassium hydroxide (B78521) (KOH). nih.govmdpi.com This cascade transformation is initiated by a base-driven process involving propargyl sulfone isomerization to an allene, followed by intramolecular hydroalkoxylation, a retro-oxa-Michael reaction, and a final 6-endo-trig Michael addition to furnish the cyclic β-ketosulfone. nih.gov This methodology demonstrates excellent adaptability for various substrates and has been applied to create complex molecules, including spirocyclic β-ketosulfones when using cesium carbonate (Cs₂CO₃) as the base with sulfone-tethered alkynyl acrylates. nih.gov

| Starting Material Type | Base | Product Type | Reported Yields | Reference |

|---|---|---|---|---|

| Sulfone-tethered alkynols | KOH | Cyclic β-ketosulfones | Good | nih.gov |

| Sulfone-tethered alkynyl acrylates | Cs₂CO₃ | Spirocyclic β-ketosulfones | 53-80% | nih.gov |

Multicomponent and Cascade Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single pot without the need to isolate intermediates. wikipedia.org These sequences are highly valued for their atom economy and efficiency in building complex molecular architectures from simple precursors, significantly reducing waste, time, and labor. wikipedia.org Such strategies are pivotal in modern synthetic chemistry for accessing diverse heterocyclic compounds, including cyclic sulfone ketones. rsc.orgresearchgate.net

A notable example of a complex cascade is the radical-initiated, three-component double-ring cascade reaction for synthesizing polycyclic sulfones. mdpi.com In a method developed by Jiang and coworkers in 2019, this reaction proceeds under mild and neutral redox conditions using DABCO-bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate. mdpi.com This process allows for the formation of indeno[1,2-c]thiochromene 5,5-dioxides in moderate to good yields (35–82%) and demonstrates tolerance for a variety of functional groups on the starting materials. mdpi.com The involvement of a radical mechanism was confirmed through control experiments using radical scavengers like TEMPO. mdpi.com

Another powerful three-component cascade reaction utilizes a photocatalytic approach. Jiang and colleagues reported a novel photocatalytic cycloaddition cascade of 2-alkynylaryldiazonium tetrafluoroborates, γ-hydroxyl terminal alkynes, and a sulfur dioxide source in 2021. mdpi.com Employing an iridium-based photocatalyst and blue light irradiation, this method yields functionalized bicyclic sulfones with high stereoselectivity. mdpi.com The proposed mechanism involves a single-electron transfer (SET) process generating an aryl radical, which then incorporates the SO₂ moiety before undergoing intermolecular addition and a 6-exo-dig cyclization to form the final product. mdpi.com

Tandem reactions that pair a molecular rearrangement with a cyclization step provide elegant pathways to complex heterocyclic systems. N-heterocyclic carbenes (NHCs) have been shown to catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylenes to their corresponding trans-1,2-bis(phenylsulfonyl) isomers under mild conditions. rsc.orgnih.gov This rearrangement can be coupled in a single flask with a subsequent [3+2] Huisgen cycloaddition reaction. When the rearrangement is performed in the presence of a nitrone, a tandem rearrangement/cycloaddition process occurs, yielding highly substituted isoxazolines stereoselectively. rsc.orgnih.gov Mechanistic studies suggest an unusual process involving the ejection and subsequent re-addition of a sulfinate ion, facilitated by the NHC catalyst. nih.gov

| Reaction Type | Catalyst/Promoter | Key Intermediates | Final Product Class | Reference |

|---|---|---|---|---|

| NHC-catalyzed Rearrangement/Cycloaddition | N-Heterocyclic Carbene (NHC), NaOtBu | Acyl anion equivalent, Sulfinate ion | Isoxazolines | rsc.orgnih.gov |

| Tandem aza-Michael/Cyclization | Base | Aza-Michael adduct | 3-Sulfonyl-1,2-dihydroquinolines | researchgate.net |

Another approach involves the tandem aza-Michael addition/cyclization of N-acyl-protected 2-aminobenzaldehydes with vinyl sulfones. researchgate.net This reaction proceeds rapidly to produce 3-sulfonyl-1,2-dihydroquinolines in high yields, demonstrating a robust method for constructing nitrogen-containing heterocyclic sulfones. researchgate.net

Atom-Economical and Sustainable Synthetic Approaches

The principles of green chemistry, particularly atom economy and the reduction of environmental impact, are increasingly driving the development of new synthetic methods for sulfones. nih.govnih.gov An atom-economical reaction is one where the maximum number of atoms from the starting materials are incorporated into the final product. Sustainable approaches also focus on using non-toxic reagents, renewable resources, and energy-efficient conditions. researchgate.net

One strategy that enhances atom economy is the direct opening of epoxides with sodium sulfinates in water, which provides β-hydroxy sulfones in good yields. nih.gov Furthermore, microwave-assisted synthesis has emerged as a sustainable technique. For instance, the reaction between amines and divinyl sulfone on the surface of water, accelerated by microwave irradiation, can produce cyclic β-amino sulfones in excellent yields. mdpi.com This particular method is notable for being reagent-free, metal-free, organic solvent-free, and 100% atom-economic. mdpi.com

The pursuit of environmentally benign synthetic routes has led to the exploration of electrochemical and photochemical methods for preparing β-ketosulfones. organic-chemistry.orgacs.org Electrochemistry offers a powerful alternative to traditional methods that often require transition-metal catalysts, strong bases, or high temperatures. organic-chemistry.orgacs.org An innovative electrochemical approach involves the sulfination of aryl methyl ketones or aryl acetylenes with sodium sulfinates. organic-chemistry.orgacs.org This reaction uses electricity as a clean energy source and can be performed in an undivided cell with simple graphite (B72142) and steel electrodes, using potassium iodide as both an oxidant and electrolyte. organic-chemistry.org The process is scalable and utilizes methanol (B129727) as a solvent, providing β-ketosulfones in good yields. organic-chemistry.org

Visible-light photocatalysis is another cornerstone of modern green chemistry, providing access to radical-based transformations under mild conditions. bohrium.comrsc.org Methods have been developed for the synthesis of β-ketosulfones that are free of transition metals and photoredox catalysts by utilizing an electron donor-acceptor (EDA) complex. bohrium.com For example, the visible-light-mediated sulfonylation of ketone-derived silyl (B83357) enol ethers with thiosulfonates proceeds efficiently with DABCO acting as an electron donor. bohrium.com This approach boasts excellent atom economy and a broad substrate scope, highlighting its efficiency and economic sustainability. bohrium.com Acid-mediated, metal-free hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates also represents a simple, efficient, and environmentally friendly methodology for accessing γ-keto sulfones, which are precursors to cyclic systems. nih.gov

Chemical Reactivity and Transformation Pathways of Thiocan 5 One 1,1 Dioxide

Reactivity of the Ketone Functionality

The ketone group in Thiocan-5-one 1,1-dioxide is a primary site for nucleophilic addition and reduction reactions. The presence of the proximal sulfone group significantly influences these transformations, both electronically and sterically.

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a pivotal transformation. While specific studies on the asymmetric reduction of this exact molecule are not prevalent, the extensive research on analogous β-ketosulfones provides a strong predictive framework for its behavior. Both enzymatic and chemical methods have proven highly effective for the enantioselective reduction of β-ketosulfones, yielding chiral β-hydroxysulfones with high stereopurity. researchgate.netmdpi.com

Enzymatic reductions, particularly using ketoreductases (KREDs), are attractive for their high selectivity under mild conditions. researchgate.netrsc.org Engineered KREDs can exhibit complementary stereopreferences, allowing for the synthesis of either the (R) or (S) alcohol enantiomer from the same ketone substrate. rsc.org For instance, studies on various β-ketosulfones have demonstrated that specific KRED mutants can achieve excellent conversions and enantiomeric excesses (ee), often exceeding 99%. rsc.org

Chemical methods, employing chiral catalysts in asymmetric transfer hydrogenation (ATH) or chiral hydride reagents, also provide efficient routes to enantiopure β-hydroxysulfones. mdpi.com Ruthenium-based catalysts, for example, have been used for the enantioselective hydrogenation of β-ketosulfones with high yields and selectivities. mdpi.com The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.

Table 1: Representative Enantioselective Reduction of β-Keto Sulfones This table presents data for analogous β-keto sulfones to illustrate the potential of these methods for this compound.

| Catalyst/Enzyme | Substrate Type | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

| LfSDR1-V186A/E141I | Aryl β-Keto Sulfone | >99 | 99.2 | (R) | rsc.org |

| CgKR1-F92I | Aryl β-Keto Sulfone | >99 | 99.0 | (S) | rsc.org |

| RuCl₂(p-cymene)₂/Chiral Ligand | Aryl β-Keto Sulfone | up to 97 | up to 97 | (S) or (R) | researchgate.net |

| NaBH₄-CaCl₂ / β-Cyclodextrin | Aryl β-Keto Sulfone | 90-96 | N/A (racemic) | N/A | sciforce.org |

The sulfone group is not merely a passive functionality; it actively directs the stereochemical course of reactions at the ketone. This influence is exerted through two primary mechanisms: non-covalent transannular interactions and chelation control.

In medium-sized rings (8-11 members), functional groups can interact across the ring, a phenomenon known as a transannular interaction. researchgate.netscispace.comwikipedia.org Studies on the closely related 1-thiacyclooctan-5-one 1-oxide have shown that the sulfoxide (B87167) and ketone groups can interact, leading to the formation of a bicyclic salt upon protonation. researchgate.net This demonstrates the spatial proximity of the sulfur and carbonyl carbon atoms within the flexible eight-membered ring. For this compound, the ring can adopt a conformation where the bulky and polar sulfone group sterically shields one face of the ketone. This conformational preference would direct an incoming nucleophile, such as a hydride, to the more accessible face, resulting in a stereoselective reduction. cdnsciencepub.com The rationale is that the sulfonyl oxygen atoms can effectively block the trajectory of nucleophilic attack on one side of the carbonyl. cdnsciencepub.com

Chelation control offers another powerful strategy for directing stereoselectivity. In the presence of a Lewis acid (e.g., ZnCl₂, TiCl₄, CeCl₃), a bidentate chelate can form between the oxygen atoms of the ketone and the sulfone. rsc.orgacs.org This creates a rigid, bicyclic-like intermediate. The conformational constraints of this chelate structure expose one face of the carbonyl to nucleophilic attack while blocking the other, leading to highly predictable and selective reductions. acs.orgorganic-chemistry.org The reduction of β-ketosulfoxides with DIBAL-H in the presence of zinc chloride, for example, proceeds with high 1,3-asymmetric induction due to such chelation. rsc.org

Once a chiral center is established at C5 via enantioselective reduction, any subsequent modification to the molecule becomes a diastereoselective process. The pre-existing stereocenter at C5 exerts stereocontrol over the formation of new stereocenters.

A prime example is the reduction of an α-halo derivative of this compound, such as 4-chloro-thiocan-5-one 1,1-dioxide. The reduction of the ketone in such a substrate, which already contains a chiral center at the α-position (C4), would lead to the formation of diastereomeric chlorohydrins. Research on acyclic α-chloro-β-ketosulfones has demonstrated that these reductions can be highly diastereoselective. cdnsciencepub.com The inherent conformational preferences dictated by the interplay between the carbonyl and sulfonyl groups guide the hydride attack to one face, resulting in one diastereomer being formed in significant excess. cdnsciencepub.com This principle is directly applicable to the cyclic system of this compound.

Table 2: Diastereoselective Reduction of Representative α-Chloro-β-ketosulfones This table illustrates the high diastereoselectivity achievable in the reduction of ketones adjacent to a chiral, halogenated α-carbon, a model for transformations on a functionalized this compound ring.

| Substrate (Acyclic α-Chloro-β-ketosulfone) | Reducing Agent | Solvent | Diastereomeric Ratio (threo:erythro) | Reference |

| Ph-CO-CHCl-SO₂-Ph | NaBH₄ | Dioxane/H₂O | 96:4 | cdnsciencepub.com |

| Ph-CO-CHCl-SO₂-C₆H₄-Me | NaBH₄ | Dioxane/H₂O | 96:4 | cdnsciencepub.com |

| Me-CO-CHCl-SO₂-Ph | NaBH₄ | Dioxane/H₂O | 95:5 | cdnsciencepub.com |

Reactivity of the Sulfone Moiety

The sulfone group is generally stable, but it can participate in powerful synthetic transformations, most notably elimination reactions that result in the formation of new carbon-carbon double bonds.

The thermal or photochemical extrusion of sulfur dioxide (SO₂) from cyclic sulfones is a classic and reliable method for generating conjugated dienes. iomcworld.com This reaction, a cheletropic elimination, is particularly efficient when the starting material is a five-membered unsaturated cyclic sulfone, known as a sulfolene. The reaction proceeds with the conservation of orbital symmetry, leading to a stereospecific formation of the diene. iomcworld.com

For this compound, a saturated eight-membered ring, direct SO₂ extrusion to form a conjugated diene is not feasible. The molecule would first need to be transformed into a suitable unsaturated precursor, such as a derivative containing a thiophene-1,1-dioxide moiety. Such a transformation would require multiple synthetic steps, for instance, the introduction of two additional double bonds within the ring system to create a conjugated cyclic diene sulfone. While synthetically challenging, if such an intermediate could be formed, its subsequent thermal extrusion of SO₂ would provide a pathway to a functionalized cyclooctatriene derivative.

The Ramberg-Bäcklund reaction is a powerful method for converting α-halo sulfones into alkenes through a base-mediated process involving the extrusion of sulfur dioxide. chemistry-chemists.comorganic-chemistry.org This reaction offers a direct pathway to utilize the sulfone functionality of this compound for the construction of a cyclic olefin, resulting in a ring contraction.

The reaction sequence applied to this compound would involve two key steps:

α-Halogenation: The first step is the halogenation at one of the carbons alpha to the sulfone group (C4 or C6). The protons on these carbons are activated by both the adjacent sulfone and ketone groups, making them sufficiently acidic to be removed by a base, forming an enolate that can then be trapped by a halogen source like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). wikipedia.orgpressbooks.pub

Base-Induced Elimination: Treatment of the resulting α-halo-β-ketosulfone with a strong base (e.g., potassium tert-butoxide) initiates the Ramberg-Bäcklund rearrangement. The base abstracts the second α-proton (from the other side of the sulfone), generating a carbanion. This carbanion then displaces the halide in an intramolecular nucleophilic substitution to form a transient, unstable three-membered episulfone (thiirane 1,1-dioxide) intermediate. organic-chemistry.orgresearchgate.net This intermediate spontaneously extrudes sulfur dioxide (SO₂) to yield the final alkene product. organic-chemistry.org

Starting from the eight-membered this compound, this sequence results in the formation of a seven-membered cyclic olefin, specifically a derivative of cycloheptenone. This ring-contraction methodology provides a valuable synthetic route for accessing seven-membered ring systems from readily available eight-membered precursors.

Transannular Interactions in Medium-Ring Thioketones and Sulfoxides/Sulfones

Medium-sized rings, typically containing 8 to 11 atoms, often exhibit unique conformational and electronic properties due to their inherent strain. One of the most significant phenomena in these systems is the occurrence of transannular interactions, which are non-bonding interactions between atoms across the ring. wikipedia.org In heterocyclic medium rings containing both a heteroatom and a carbonyl group, such as thiocan-5-one derivatives, these interactions can significantly influence the molecule's structure, stability, and reactivity.

Research on the eight-membered ring system of 1-thiacyclooctan-5-one, the precursor to this compound, has provided evidence for the existence of S···C=O transannular interactions. researchgate.net Infrared spectroscopy studies revealed that in solution, both interacted and non-interacted conformations of the ring exist, with the conformational equilibrium being dependent on the polarity of the solvent. researchgate.net This interaction involves the sulfur atom's lone pair electrons and the electrophilic carbonyl carbon.

Upon oxidation of the sulfide (B99878) to the corresponding sulfoxide, 1-thiacyclooctan-5-one-1-oxide, this transannular interaction becomes even more pronounced. The sulfoxide can be converted into a stable bicyclic perchlorate (B79767) salt through a transannular reaction, demonstrating a strong interaction between the sulfoxide and ketone functionalities. researchgate.net This process involves the protonation of the carbonyl oxygen, facilitating the formation of a covalent bond between the sulfur and the carbonyl carbon, resulting in a bicyclic structure with an oxygen bridge. researchgate.net

While direct studies on the transannular interactions of this compound are less common, the principles observed in the corresponding sulfide and sulfoxide provide a strong basis for understanding its behavior. The oxidation of the sulfur atom to a sulfone group (-SO₂-) significantly alters its electronic properties. The sulfone group is strongly electron-withdrawing, which reduces the electron-donating ability of the sulfur atom. However, the rigid conformational preferences of the eight-membered ring may still force the sulfur and carbonyl carbon into close proximity, leading to through-space electrostatic interactions, although weaker than the donor-acceptor interactions seen in the sulfide and sulfoxide. The conformational equilibrium in these systems is a key determinant of the strength of such interactions.

| Compound | Carbonyl Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Cyclooctanone | 1710 | scispace.com |

| 1-Thiacyclooctan-5-one | 1715 (non-interacted), 1698 (interacted) | researchgate.netscispace.com |

| 1-Oxacyclooctan-5-one | 1718 | scispace.com |

| N-Methyl-1-azacyclooctan-5-one | 1705 | scispace.com |

Nucleophilic and Electrophilic Reactivity Profiles

Electrophilic Character: The principal electrophilic site is the carbonyl carbon, which readily reacts with various nucleophiles. masterorganicchemistry.com Furthermore, the α-carbons adjacent to the sulfone group are activated towards nucleophilic substitution or addition, a characteristic feature of α,β-unsaturated sulfones, although in this case, it is a saturated system. vulcanchem.com The sulfone group's ability to stabilize an adjacent carbanion makes the protons on the α-carbons (C-2 and C-4) acidic, facilitating deprotonation and subsequent reaction with electrophiles.

| Functional Group/Position | Reactivity Type | Description | Reference |

|---|---|---|---|

| Carbonyl Carbon (C-5) | Electrophilic | Susceptible to attack by nucleophiles (e.g., organometallics, hydrides). | masterorganicchemistry.com |

| Carbons α to Sulfone (C-2, C-8) | Electrophilic (activated) | The sulfone group activates these positions for potential nucleophilic substitution. | vulcanchem.com |

| Protons α to Sulfone (at C-2, C-8) | Acidic | Can be removed by a strong base to form a carbanion, which can then act as a nucleophile. | vulcanchem.com |

| Protons α to Ketone (at C-4, C-6) | Acidic | Can be removed by a base to form an enolate, a key nucleophilic intermediate. | masterorganicchemistry.com |

| Carbonyl Oxygen | Nucleophilic/Basic | Lone pairs can interact with strong acids or electrophiles. | researchgate.net |

Rearrangement Reactions and Ring Expansion Phenomena

Rearrangement reactions, often involving the migration of a substituent from one atom to another within the same molecule, are fundamental transformations in organic chemistry. wikipedia.org Ring expansion reactions are a specific class of rearrangements that are particularly valuable for the synthesis of medium-sized and large rings, which are often challenging to construct via direct cyclization. researchgate.net

While specific examples of rearrangement or ring expansion of this compound are not extensively documented, related sulfur-containing heterocycles are known to undergo such transformations. For instance, ring expansions of thioacetal rings, such as 1,3-dithianes and 1,3-dithiolanes, have been achieved via the formation of bicyclosulfonium ylide intermediates. acs.orgacs.org These reactions often proceed by generating a carbene that inserts into a C-S bond, followed by rearrangement to afford a larger ring.

For example, the reaction of 2-(3-diazo-2-oxopropane-1-yl)-2-methyl-1,3-dithiane with a rhodium catalyst resulted in a three-carbon ring-expansion product, a dithionan-2-en-1-one. acs.org This suggests that if a suitable carbene precursor were attached to the this compound framework, a similar ring expansion could potentially be induced. The presence of the ketone at the 5-position could also facilitate rearrangements like the Baeyer-Villiger oxidation, where a peracid could oxidize the ketone to a lactone, effectively inserting an oxygen atom into the ring. beilstein-journals.org

Mechanistic Investigations of Reactions Involving Thiocan 5 One 1,1 Dioxide

Electron Transfer and Radical Mechanisms

No studies have been identified that investigate electron transfer or radical mechanisms in reactions of Thiocan-5-one 1,1-dioxide. While sulfones can, under certain conditions (e.g., photolysis or reaction with potent reducing agents), participate in radical reactions, there is no specific information detailing such processes for this particular compound.

Transition State Analysis

A search of the scientific literature has yielded no publications concerning the transition state analysis of any reaction involving this compound. Computational chemistry is a powerful tool for modeling transition states and providing insight into reaction kinetics and mechanisms. However, it appears that such computational studies have not been performed or published for this specific molecule.

Conformational Analysis and its Influence on Reaction Kinetics and Selectivity

The conformational landscape of eight-membered rings is notoriously complex due to the large number of low-energy conformations and the potential for transannular interactions. The conformation of this compound would undoubtedly exert a profound influence on its reactivity, dictating the accessibility of the carbonyl group and the acidity of the α-protons. Specific research on the conformational analysis of this compound and how it impacts reaction kinetics and selectivity is not available. General studies on the conformational preferences of eight-membered rings suggest that boat-chair and twist-chair conformations are often favored, but the specific preferences for this substituted thiocane derivative have not been determined. princeton.edu

Computational Chemistry Studies on Thiocan 5 One 1,1 Dioxide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. Its application to Thiocan-5-one 1,1-dioxide would provide fundamental data on its chemical behavior.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT would determine the most stable three-dimensional conformation of this compound, providing key structural parameters such as bond lengths and angles. An electronic structure analysis would subsequently describe the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. At present, specific studies detailing the optimized geometry and electronic structure of this compound are not available in the published literature.

Thermochemistry and Reaction Kinetics

DFT calculations can be employed to predict the thermochemical properties of this compound, such as its enthalpy of formation and Gibbs free energy. Furthermore, these methods can elucidate the kinetics of reactions involving this compound by calculating activation energies and reaction pathways. A comprehensive search of scientific databases indicates that no specific thermochemical or reaction kinetics studies have been published for this compound.

Analysis of Bonding, Intermolecular Interactions, and Adsorption Energies

The nature of chemical bonds within this compound, as well as its non-covalent interactions with other molecules, could be investigated using DFT. This would involve analyzing the electron density to characterize bonding types and calculating intermolecular interaction energies. Additionally, DFT is a valuable tool for determining the adsorption energy of a molecule on a surface, which is relevant in fields such as materials science and catalysis. There is currently no available research that applies these DFT analyses to this compound.

Strain Energy Analysis in Cyclic Systems

As a cyclic molecule, this compound is expected to possess a certain degree of ring strain, which can significantly influence its stability and reactivity. Computational methods, including DFT, can quantify this strain energy by comparing the energy of the cyclic molecule to that of a corresponding acyclic, strain-free reference compound. However, no studies reporting the strain energy analysis of this compound have been found.

Topological Analysis of Electron Density

Topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for defining atoms within molecules and characterizing the chemical bonds between them.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize and quantify the localization of electrons in a molecule. An ELF analysis of this compound would reveal regions corresponding to core electrons, covalent bonds, and lone pairs, offering a chemically intuitive picture of its electronic structure. A detailed search of the scientific literature did not yield any studies that have performed an ELF analysis on this compound.

No Published Computational Chemistry Studies Found for this compound

Despite a comprehensive search of available scientific literature, no specific computational chemistry studies, including Intrinsic Reaction Coordinate (IRC) studies or predictions of spectroscopic parameters, have been published for the chemical compound this compound.

While the compound, also known as 5-Thiocanone 1,1-dioxide, is documented in chemical databases, it does not appear to have been the subject of theoretical or computational investigations that would provide the detailed findings required for the requested article structure. This includes a lack of published data on its reaction mechanisms, transition states, and predicted spectroscopic data such as NMR, IR, or UV-Vis spectra.

Therefore, it is not possible to provide an article with the specified sections on "Intrinsic Reaction Coordinate (IRC) Studies" and "Prediction of Spectroscopic Parameters" for this compound. The generation of such content would be speculative and would not adhere to the principles of scientific accuracy.

Compound Information

Advanced Spectroscopic Characterization of Thiocan 5 One 1,1 Dioxide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Thiocan-5-one 1,1-dioxide, both ¹H and ¹³C NMR provide critical data for confirming the connectivity of its eight-membered ring.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. The protons on carbons adjacent to the electron-withdrawing sulfone group (C2, C8) and the carbonyl group (C4, C6) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the protons at C3 and C7. The integration of the signals would confirm the number of protons at each position, and the coupling patterns (multiplicity) would reveal the connectivity between adjacent, non-equivalent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. mdpi.com The carbonyl carbon (C5) is highly deshielded and would exhibit a characteristic signal at the downfield end of the spectrum, typically in the range of 200-210 ppm. The carbons alpha to the sulfone group (C2, C8) and the carbonyl group (C4, C6) would also be shifted downfield due to the inductive effects of the oxygen atoms. Computational methods, often using density functional theory, can complement experimental data by predicting chemical shifts, which helps in the definitive assignment of complex spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2, C8 | 3.2 - 3.5 | 50 - 55 |

| C3, C7 | 1.8 - 2.2 | 25 - 30 |

| C4, C6 | 2.8 - 3.1 | 40 - 45 |

| C5 | - | 200 - 210 |

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular conformation.

IR spectroscopy of this compound would be dominated by two very strong absorption bands characteristic of the sulfone group. These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Another prominent feature would be the strong absorption from the carbonyl (C=O) group stretch, expected in the region of 1725-1705 cm⁻¹. The spectrum would also show C-H stretching vibrations above 2850 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, the symmetric S=O stretch of the sulfone group would be expected to produce a strong Raman signal. researchgate.net Raman spectroscopy can be a powerful tool for studying these compounds in different phases (solid, liquid) and can provide insights into conformational changes that may occur. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| C=O | Stretch | 1725 - 1705 (Strong) | Medium |

| SO₂ | Asymmetric Stretch | 1350 - 1300 (Strong) | Weak |

| SO₂ | Symmetric Stretch | 1160 - 1120 (Strong) | Strong |

| C-H | Stretch | 3000 - 2850 (Medium) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. This compound, as a β-ketosulfone, possesses a chromophore in its carbonyl group. It is expected to exhibit a weak absorption band in the UV region corresponding to the n→π* electronic transition of the carbonyl group. This transition is typically observed between 270-300 nm.

Like β-diketones, β-ketosulfones can exist in a keto-enol equilibrium, which is often highly sensitive to the solvent. rsc.org The enol form introduces a conjugated π-system (C=C-C=O), which would give rise to a much stronger π→π* transition at a longer wavelength, potentially above 300 nm. The position and intensity of these absorption bands can be influenced by solvent polarity, providing a method to study the tautomeric equilibrium of the compound and its derivatives in different environments. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition. nih.gov For this compound (molecular formula C₇H₁₂O₃S), HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The calculated monoisotopic mass for C₇H₁₂O₃S is 176.05071 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula. Furthermore, analysis of the fragmentation patterns in the mass spectrum can offer additional structural information. Common fragmentation pathways for this molecule might include the neutral loss of sulfur dioxide (SO₂, 63.9619 Da) or cleavage of the heterocyclic ring, providing pieces of the structural puzzle that corroborate data from other spectroscopic methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as free radicals. This compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy can be used to study radical species derived from this compound. aip.orgaip.org For instance, irradiation with UV light or reaction with a radical initiator could potentially lead to the formation of a radical intermediate. researchgate.netcdnsciencepub.com If a sulfur-centered radical were formed, EPR would be a powerful tool for its characterization. Organo-sulfur radicals typically exhibit a characteristic g-tensor anisotropy due to the large spin-orbit coupling of the sulfur atom. cdnsciencepub.com Analysis of the EPR spectrum, including the g-values and any hyperfine coupling, could provide detailed information about the electronic structure and environment of the unpaired electron within the radical derivative. ucl.ac.uk

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. nih.gov

This technique would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. researchgate.net A key finding would be the exact conformation of the eight-membered thiocan ring, which can adopt various shapes such as boat-chair or crown conformations. The analysis would also reveal the spatial orientation of the sulfone and carbonyl groups. Furthermore, the crystal structure elucidates the intermolecular interactions, such as dipole-dipole interactions or potential weak hydrogen bonds, that govern how the molecules pack together in the crystal lattice. This detailed architectural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every atom. |

| Bond Lengths | Internuclear distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles describing molecular conformation. |

Applications of Thiocan 5 One 1,1 Dioxide in Chemical Sciences

Strategic Intermediates in Complex Organic Synthesis

Cyclic β-ketosulfones are valued as versatile building blocks in organic synthesis. researchgate.netresearchgate.net The presence of the electron-withdrawing sulfone group acidifies the adjacent methylene (B1212753) protons, facilitating a range of carbon-carbon bond-forming reactions. These intermediates are used in the construction of complex molecular architectures, including polycyclic systems and precursors to biologically active molecules. ucsb.edu

The sulfone moiety can act as a temporary activating group and can be removed under reductive conditions or used in reactions like the Ramberg-Bäcklund reaction to form new cyclic olefins. ucsb.edu The ketone functionality allows for a host of transformations, including reductions, additions, and condensations. While specific examples for Thiocan-5-one 1,1-dioxide are not extensively documented, related six-membered cyclic β-ketosulfones serve as key components in multicomponent reactions to build complex heterocyclic structures. The general reactivity of this class of compounds makes them useful synthons for creating diverse molecular frameworks. researchgate.net

Role in Materials Science and Polymer Chemistry

While cyclic sulfones as a general class have been noted for their potential in the pharmaceutical industry and as building blocks for bioactive compounds, specific applications for this compound in materials science are not well-documented in the available research. nih.govenamine.net

Components in Optoelectronic Materials Development

Cyclic sulfones are explored in optoelectronic materials due to their chemical properties. nih.gov However, there is no specific information available in the search results detailing the use or development of this compound as a component in optoelectronic materials.

Advanced Organic Electrode Materials for Energy Storage

Sulfones, both cyclic and acyclic, have been investigated as electrolyte solvents in lithium-ion batteries due to their electrochemical stability. researchgate.net However, research into the use of this compound as an electrode material for energy storage has not been found in the available literature. Organic electrode materials are an active area of research, but the role of this specific compound has not been detailed. rsc.org

Building Blocks for Functional Molecular Materials

The term "building block" refers to versatile molecules used as starting materials for more complex structures. rsc.orgnih.govmdpi.com While this compound's reactive ketone and acidic methylene groups theoretically allow it to serve as a building block, specific examples of its incorporation into functional molecular materials are not described in the provided search results.

Chiral Auxiliaries and Substrates in Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction. researchgate.net There is no evidence in the available literature to suggest that this compound has been employed as a chiral auxiliary.

However, the broader class of cyclic β-ketosulfones can serve as valuable substrates in asymmetric reactions. The development of catalytic enantioselective methods allows for the synthesis of chiral cyclic sulfones, which are important scaffolds in medicinal chemistry. nih.govacs.org For instance, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize enantioenriched α-functionalized cyclic sulfones. These reactions can proceed with high levels of enantioselectivity, creating valuable chiral building blocks from racemic starting materials. acs.org The table below shows results for the asymmetric allylic alkylation of related cyclic ketosulfones, demonstrating the potential for this class of compounds to be used as substrates in stereocontrolled transformations. acs.org

| Substrate (Cyclic Sulfone) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 5-membered β-ketosulfone ester | α-allyl-β-ketosulfone | 92 | 96 |

| 6-membered β-ketosulfone ester | α-allyl-β-ketosulfone | 90 | 97 |

| 5-membered β-ketosulfone ketone | α-allyl-β-ketosulfone | 85 | 95 |

| 6-membered β-ketosulfone ketone | α-allyl-β-ketosulfone | 88 | 96 |

This table presents data for representative 5- and 6-membered cyclic β-ketosulfones in palladium-catalyzed decarboxylative asymmetric allylic alkylation, as specific data for this compound was not available. The results demonstrate the utility of this compound class as substrates in asymmetric synthesis. acs.org

Future Research Directions for Thiocan 5 One 1,1 Dioxide Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The advancement of research into Thiocan-5-one 1,1-dioxide is fundamentally dependent on the development of efficient and versatile synthetic routes. Current methodologies for the synthesis of cyclic β-keto sulfones often involve multi-step processes that can be low-yielding. researchgate.net Future research should focus on creating more direct and high-yielding synthetic pathways.

Key areas for exploration include:

Ring-Closing Metathesis (RCM): Investigation into RCM of appropriate diene precursors could offer a powerful and convergent approach to the thiocane ring system. The challenge will be in the synthesis of the acyclic precursors containing both the sulfone and the requisite terminal alkenes.

Intramolecular Cyclization Strategies: The development of novel intramolecular cyclization reactions of functionalized linear precursors is a promising avenue. This could involve the exploration of various base- or metal-catalyzed cyclizations of precursors containing both the sulfone and ketone functionalities in a latent form.

Oxidative Cyclization: Research into the oxidative cyclization of ω-mercapto-heptanones or related precursors could provide a direct route to the thiocane ring, which can then be oxidized to the target sulfone.

Flow Chemistry Approaches: The use of continuous flow reactors could enable the safe and efficient use of highly reactive intermediates and reagents, potentially leading to higher yields and purity of this compound.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Ring-Closing Metathesis | High functional group tolerance, convergent. | Synthesis of diene precursors. |

| Intramolecular Cyclization | Potential for stereocontrol. | May require harsh reaction conditions. |

| Oxidative Cyclization | Direct formation of the heterocyclic ring. | Control of oxidation state. |

| Flow Chemistry | Improved safety, scalability, and purity. | Requires specialized equipment. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The unique structural features of this compound, namely the flexible eight-membered ring and the electron-withdrawing sulfone group, suggest a rich and underexplored reactivity profile. Future research should aim to systematically investigate its chemical behavior and develop methods for controlling selectivity.

Potential areas of investigation include:

Reactions at the α-Carbon: The methylene (B1212753) groups adjacent to the ketone are expected to be acidic, providing a handle for various carbon-carbon bond-forming reactions. Research into stereoselective alkylations, aldol (B89426) reactions, and Michael additions at these positions could lead to a diverse range of functionalized thiocane derivatives.

Ring Transannular Reactions: The spatial proximity of atoms across the eight-membered ring could facilitate unique transannular reactions, leading to the formation of bicyclic products. The exploration of acid- or base-catalyzed transannular cyclizations could unveil novel molecular scaffolds.

Reductions and Oxidations: A systematic study of the reduction of the ketone and the oxidation of the α-methylene groups would provide access to a variety of thiocane derivatives with different functional groups and oxidation states.

Asymmetric Catalysis: The development of catalytic asymmetric transformations of this compound is crucial for accessing enantiomerically pure derivatives, which is of significant interest for potential biological applications.

Advanced Computational Modeling for Structure-Reactivity Relationships and Design

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules, thereby guiding experimental design. For a relatively unexplored molecule like this compound, computational modeling can provide invaluable insights.

Future computational studies should focus on:

Conformational Analysis: A thorough computational analysis of the conformational landscape of the flexible eight-membered ring is essential. Identifying the low-energy conformers will be critical for understanding its reactivity and potential interactions with biological targets.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate key electronic properties such as molecular orbital energies, charge distributions, and bond dissociation energies. These calculations can help to predict the most reactive sites and the likely outcomes of various reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of known and novel reactions involving this compound. This includes identifying transition states and calculating activation energies, which can aid in the optimization of reaction conditions.

Virtual Screening and Molecular Docking: If potential biological targets for thiocane derivatives are identified, molecular docking and virtual screening can be used to predict binding affinities and modes of interaction, thereby guiding the design of new, more potent analogues. nih.govmdpi.commdpi.complos.org

A summary of computational approaches and their potential applications is provided below:

| Computational Method | Application for this compound |

| Molecular Mechanics (MM) | Conformational analysis and identification of stable conformers. |

| Density Functional Theory (DFT) | Calculation of electronic properties and prediction of reactivity. |

| Ab initio methods | High-accuracy calculation of reaction energies and mechanisms. |

| Molecular Docking | Prediction of binding modes to biological macromolecules. |

Integration into Emerging Technologies and Functional Materials

While the direct applications of this compound are yet to be discovered, its structural motifs suggest potential for integration into various advanced materials and technologies. Future research should explore these possibilities.

Potential avenues for exploration include:

Polymer Chemistry: this compound could serve as a monomer for the synthesis of novel sulfur-containing polymers. The presence of the sulfone group could impart desirable properties such as high refractive index, thermal stability, and specific solvent compatibility.

Materials Science: Derivatives of this compound could be investigated for their potential use in the development of functional materials. For example, the incorporation of this scaffold into organic light-emitting diodes (OLEDs) or as a component of novel electrolytes for batteries could be explored.

Medicinal Chemistry: The cyclic sulfone motif is present in some biologically active compounds. Future research could involve the synthesis and biological evaluation of a library of this compound derivatives to explore their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Thiocan-5-one 1,1-dioxide to ensure reproducibility?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, catalyst selection, and solvent systems). For example, highlights the use of tungsten acid (WO₃·H₂O) and controlled pH adjustments during sulfone oxidation, which minimizes side reactions. Ensure stepwise purification (e.g., recrystallization or column chromatography) and validate purity via melting point analysis and spectral data (¹H/¹³C NMR, IR) . Document reaction parameters (e.g., UV irradiation time for chlorination steps) to enable replication.

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

- Methodological Answer : Combine spectroscopic characterization (NMR for functional groups, IR for sulfonyl stretching vibrations ~1300 cm⁻¹) with elemental analysis (C, H, N, S). For novel derivatives, X-ray crystallography provides unambiguous structural confirmation. emphasizes the necessity of spectral comparisons with known sulfonamide analogs (e.g., β-sultams) to verify identity . Purity is validated via HPLC (≥95% peak area) or TLC (single spot under UV/iodine visualization).

Q. What experimental design principles are critical for studying this compound’s reactivity in cycloaddition reactions?

- Methodological Answer : Design kinetic studies under varying conditions (temperature, solvent polarity) to assess regioselectivity in reactions like Diels-Alder. Use control experiments (e.g., excluding catalysts) to isolate mechanistic pathways. demonstrates the use of aprotic vs. protic solvents to differentiate bromination patterns in dihydrothiophene dioxides, a relevant analog . Include stoichiometric and catalytic trials to identify optimal reagent ratios.

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects influencing this compound’s reactivity?

- Methodological Answer : Employ density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in nucleophilic attacks. Compare charge distribution maps (e.g., Mulliken charges) of Thiocan-5-one with analogs like thiete 1,1-dioxide ( ) to identify sulfone group contributions . Validate simulations against experimental kinetics (e.g., Arrhenius plots) to reconcile discrepancies between predicted and observed reaction rates.

Q. What strategies resolve contradictory data on this compound’s stability under acidic/basic conditions?

- Methodological Answer : Conduct pH-dependent stability assays with controlled buffering (e.g., phosphate for neutral, HCl/NaOH for extremes). Use LC-MS to track degradation products and propose decomposition pathways. recommends statistical analysis (e.g., ANOVA) to distinguish experimental noise from pH-specific trends . Cross-reference with analogous sulfones ( ) to identify structural determinants of instability (e.g., α-hydrogen acidity) .

Q. How can advanced spectroscopic techniques (e.g., in situ Raman) monitor this compound’s intermediate formation during catalytic reactions?

- Methodological Answer : Implement time-resolved Raman spectroscopy to detect transient intermediates (e.g., sulfinic anhydrides) in reactions with Grignard reagents. ’s study of Grignard interactions with dihydrothiophene dioxides provides a template for correlating spectral shifts (e.g., S=O bond weakening) with mechanistic steps . Pair with mass spectrometry (ESI-MS) to confirm intermediate molecular weights.

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound’s synthetic and analytical data?

- Methodological Answer : Follow ’s standards: report detailed synthetic protocols (catalyst loading, reaction time) in the main text or supplementary materials. Use tables to summarize yields, melting points, and spectral data (δ ppm for NMR). mandates statistical clarity (e.g., ±SD for triplicate experiments) and avoidance of redundant data visualization .

Q. How should researchers design follow-up studies to address gaps in this compound’s bioactivity profile?

- Methodological Answer : Prioritize structure-activity relationship (SAR) studies using derivatives with modified substituents (e.g., halogenation at specific positions). ’s approach to COX-2/5-LO inhibition in sulfonamide analogs can guide assay selection (e.g., enzyme inhibition kinetics) . Include negative controls (e.g., unmodified Thiocan-5-one) and validate results across multiple cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.